molecular formula C16H17BrN2O3 B2413674 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097897-53-3

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2413674
CAS No.: 2097897-53-3
M. Wt: 365.227
InChI Key: POMWNFFETVOXNC-UHFFFAOYSA-N
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Description

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-(4-bromophenyl)acetyl chloride with an appropriate azetidine derivative under basic conditions.

    Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
  • 1-({1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
  • 1-({1-[2-(4-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Uniqueness

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, making this compound a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-13-3-1-11(2-4-13)7-16(22)18-8-12(9-18)10-19-14(20)5-6-15(19)21/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMWNFFETVOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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